molecular formula C16H17NO4 B5202201 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one

Cat. No.: B5202201
M. Wt: 287.31 g/mol
InChI Key: XFQOLANCBCHPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is known for its unique structure, which combines a chromenone core with a morpholine derivative. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of a suitable coupling agent. One common method involves the use of a carbodiimide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbonyl bond between the chromenone and morpholine moieties . The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions.

Chemical Reactions Analysis

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-8-17(9-11(2)20-10)15(18)13-7-12-5-3-4-6-14(12)21-16(13)19/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQOLANCBCHPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.